![molecular formula C9H18Cl2N2 B1484955 Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride CAS No. 2098109-38-5](/img/structure/B1484955.png)

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride

Vue d'ensemble

Description

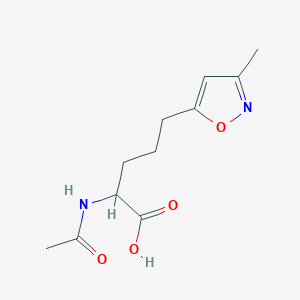

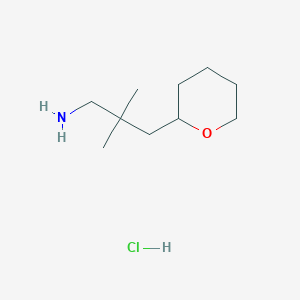

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is a synthetic chemical compound composed of two fused bicyclic rings. It belongs to the class of heterocyclic organic compounds that are used for various industrial applications. The IUPAC name for this compound is (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride .

Molecular Structure Analysis

The molecular formula of Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is C9H16N2.2ClH . The Inchi Code is 1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H/t7-,8?,9+;;/m1…/s1 . The molecular weight is 225.16 .Physical And Chemical Properties Analysis

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is a powder . It has a molecular weight of 225.16 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthetic Methodologies and Mechanistic Insights

Cycloisomerization and Intramolecular Friedel–Crafts Reactions : A study described the synthesis of decahydropyrrolo[2,1,5-cd]indolizine derivatives through RuCl3/AgOTf induced alkene–alkene and alkene–arene double cycloisomerizations. This process highlights the stereoselective formation of complex pyrrolizidine frameworks, which could be relevant for synthesizing related structures like Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride (Peipei Cui et al., 2012).

Synthesis of Pyrrolizidine Analogues : Another research effort focused on synthesizing monocyclic analogues of bicyclic necine bases present in many pyrrolizidine alkaloids, showcasing the synthetic versatility of pyrrolidine and pyrrolizine scaffolds. These methodologies can offer a foundation for constructing Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride analogues (A. Mattocks, 1974).

1,3-Dipolar Cycloadditions : Research on 3-alkylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles leading to the formation of pyrrolizin-derivatives via 1,3-dipolar cycloaddition of an in situ generated azomethine ylide demonstrates advanced synthetic routes to complex pyrrolizidine structures. This could be analogous to synthetic strategies for Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride (N. Belskaya et al., 2009).

Domino Processes for Pyrrolizine Skeletons : A novel domino process involving iminoesters, acetylenes, and dipolarophiles catalyzed by a gold catalyst was developed to efficiently synthesize multisubstituted pyrrolizines, a methodology potentially applicable to Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride synthesis (Kenji Sugimoto et al., 2015).

Safety And Hazards

The safety information for Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is "Warning" .

Propriétés

IUPAC Name |

1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBHMPPXVZRQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3CNCC3N2C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)

![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)

![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)